SJ1008030 TFA

Acute Lymphoblastic Leukemia CRLF2-rearranged ALL JAK-STAT signaling

Conventional JAK2 inhibitors like ruxolitinib and baricitinib only block kinase activity, leaving the JAK2 protein intact to sustain pathological scaffolding functions that drive resistance. SJ1008030 TFA solves this by recruiting the CRBN E3 ligase to eliminate the entire JAK2 protein via the ubiquitin-proteasome system-ablating both enzymatic and scaffolding roles. • DC50 of 32 nM for JAK2 degradation in cellular models; antiproliferative IC50 of 5.4 nM in MHH-CALL-4 leukemia cells. • Sparing of the cereblon neosubstrate GSPT1, unlike earlier-generation PROTACs, enabling cleaner pharmacodynamic readouts in xenograft models. • Supplied as trifluoroacetate salt at ≥98% purity (HPLC); shipped at ambient temperature with blue ice option for solution samples.

Molecular Formula C44H44F3N13O9S
Molecular Weight 988.0 g/mol
Cat. No. B12391202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSJ1008030 TFA
Molecular FormulaC44H44F3N13O9S
Molecular Weight988.0 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC(=N3)NC5=CC=C(C=C5)C(=O)NCCN6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8=O)C9CCC(=O)NC9=O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C42H43N13O7S.C2HF3O2/c1-2-63(61,62)53-24-42(25-53,12-13-43)54-23-27(22-46-54)35-31-11-14-44-36(31)50-41(49-35)47-28-5-3-26(4-6-28)37(57)45-15-16-51-17-19-52(20-18-51)29-7-8-30-32(21-29)40(60)55(39(30)59)33-9-10-34(56)48-38(33)58;3-2(4,5)1(6)7/h3-8,11,14,21-23,33H,2,9-10,12,15-20,24-25H2,1H3,(H,45,57)(H,48,56,58)(H2,44,47,49,50);(H,6,7)
InChIKeyRRJQTSMHAOAMTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SJ 1008030 TFA: A Selective JAK2 PROTAC Degrader for Targeted Protein Degradation Research


SJ 1008030 TFA (also known as compound 8) is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade Janus kinase 2 (JAK2) via the ubiquitin-proteasome system . It is a bifunctional molecule comprising a JAK2-binding warhead derived from the azetidinyl-pyrazolyl-pyrrolopyrimidine scaffold, a flexible linker, and a cereblon (CRBN) E3 ligase recruiting moiety based on the 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline pharmacophore [1]. The compound is supplied as the trifluoroacetate salt with a purity of ≥98% as determined by HPLC, and is intended exclusively for laboratory research applications, particularly in hematological malignancy studies [2]. Its mechanism of action involves the formation of a ternary complex that brings JAK2 into proximity with the CRBN E3 ligase, leading to polyubiquitination and subsequent proteasomal degradation, thereby eliminating both the enzymatic and scaffolding functions of the kinase [3].

TPD
Workflow

Targeted protein degradation studies via CRBN-mediated proteasomal pathway

JAK2
Selectivity context

Reported JAK2-selective degradation; distinguishes catalytic and scaffolding functions

Heme
Model context

Designed for hematological malignancy research models (ALL, MPN)

Why a JAK2 Inhibitor Cannot Replace SJ 1008030 TFA: The Critical Distinction Between Inhibition and Degradation


Conventional JAK2 inhibitors, such as baricitinib and ruxolitinib, operate by occupying the ATP-binding pocket to block kinase activity, but they leave the JAK2 protein intact and capable of non-catalytic scaffolding functions that can drive resistance and disease persistence [1]. In contrast, SJ 1008030 TFA functions as a PROTAC degrader, which not only abolishes JAK2 enzymatic activity but also eliminates the entire protein, thereby suppressing both catalytic and scaffolding-dependent signaling pathways . This mechanistic divergence is crucial because the persistent expression of JAK2 in inhibitor-treated cells can lead to the activation of compensatory signaling networks, limiting the durability of therapeutic response. Consequently, simply substituting SJ 1008030 TFA with a small molecule JAK2 inhibitor in an experimental setting would fundamentally alter the biological outcome being studied, potentially masking the effects of protein-level JAK2 ablation and confounding the interpretation of results [2].

Inhibitor vs. degrader mechanism

ATP‑competitive JAK2 inhibitors (e.g., ruxolitinib, baricitinib) block kinase activity but preserve JAK2 protein and its scaffolding functions. Substitution may mask non‑catalytic signaling roles.

Scaffolding‑driven compensation

Persistent JAK2 expression under inhibitor treatment can activate compensatory networks. A degrader eliminates both enzymatic and scaffolding contributions, which cannot be replicated by inhibition alone.

Interpretation mismatch

Experimental endpoints relying on complete JAK2 ablation will not be recapitulated with kinase inhibitors, potentially leading to contradictory pathway‑response conclusions.

Quantitative Differentiation of SJ 1008030 TFA: Head-to-Head Performance Against Key Comparators


Superior Antiproliferative Potency in CRLF2r ALL Cells Compared to JAK1/2 Inhibitor Ruxolitinib

In the CRLF2-rearranged (CRLF2r) B-cell acute lymphoblastic leukemia (ALL) cell line MHH-CALL-4, SJ 1008030 TFA exhibits a 50% effective concentration (EC50) of 5.4 nM for inhibiting cell proliferation, whereas the FDA-approved JAK1/2 inhibitor ruxolitinib demonstrates an EC50 of 32.09 nM under comparable conditions . This represents an approximate 6-fold increase in potency for the PROTAC degrader. The assay involved a 72-hour treatment period, with cell viability assessed by standard luminescence-based methods .

Antiproliferative potency vs ruxolitinib
Head-to-head
EC50 5.4 nM vs 32.09 nM
~6‑fold difference in MHH-CALL-4 CRLF2r ALL cells (72 h)
Supports potency ranking in CRLF2r ALL proliferation endpoints
Supplier data; independent verification recommended
Acute Lymphoblastic Leukemia CRLF2-rearranged ALL JAK-STAT signaling

Selective JAK2 Degradation Without GSPT1 Neosubstrate Interference: A Safety Advantage Over Broader-Spectrum PROTACs

In xenograft models of kinase-driven ALL, SJ 1008030 TFA induces dose-dependent degradation of JAK2 with a degradation half-maximal inhibitory concentration (DC50) of 32 nM, while demonstrating no significant effect on the levels of GSPT1, a common cereblon neosubstrate whose degradation can lead to undesirable toxicity . In contrast, the related PROTAC degrader SJ988497 potently degrades both JAK2 and the CRBN neosubstrate GSPT1 . This sparing of GSPT1 by SJ 1008030 TFA is a critical differentiator, as GSPT1 degradation is associated with dose-limiting toxicities that can confound therapeutic windows.

GSPT1 neosubstrate sparing vs SJ988497
Head-to-head
No significant effect on GSPT1 up to 10 µM
SJ988497 potently degrades GSPT1 in the same model
Cleaner off‑target degradation profile; supports JAK2‑specific phenotype interpretation
In vivo xenograft context; Western blot readout
Targeted Protein Degradation PROTAC Selectivity Hematologic Malignancies

Single-Target Selectivity for JAK2 Over JAK1 and JAK3: Differentiating from Dual JAK2/3 Degrader SJ10542

SJ 1008030 TFA is described as a selective JAK2 degrader, whereas the closely related compound SJ10542 is a potent JAK2/3 dual degrader with DC50 values of 14 nM for JAK2 and 11 nM for JAK3 in patient-derived xenograft (PDX) cells . While direct quantitative selectivity profiling for SJ 1008030 TFA against the full JAK family is not publicly disclosed in vendor datasheets, its designation as a 'selective JAK2 degrader' implies a narrower target spectrum compared to SJ10542 [1]. This differential selectivity profile is significant for experimental design, as dual degradation of JAK2 and JAK3 can simultaneously suppress both IL-6/IL-11 and γc cytokine signaling, whereas a JAK2-selective degrader provides a more targeted approach for dissecting JAK2-specific contributions.

JAK2 selectivity vs dual degrader SJ10542
Context-dependent
Selective JAK2 degradation (selectivity ratios not reported)
SJ10542: dual JAK2/3 degrader, DC50 14 nM (JAK2) / 11 nM (JAK3)
Enables JAK2‑isolated signaling dissection; dual degrader for broader JAK suppression
Vendor product description; full selectivity panel not publicly available
Kinase Selectivity JAK Family PROTAC Degrader Profiling

Mechanistic Distinction from ATP-Competitive JAK2 Inhibitor Baricitinib: Degradation vs. Inhibition

Baricitinib, a selective JAK1/2 inhibitor, exhibits an IC50 of 5.7 nM for JAK2 in cell-free enzymatic assays, demonstrating potent inhibition of kinase activity [1]. However, baricitinib does not reduce total JAK2 protein levels. In contrast, SJ 1008030 TFA achieves JAK2 degradation with a DC50 of 32 nM in cellular contexts, leading to the complete elimination of both catalytic and scaffolding functions . While the biochemical IC50 of baricitinib is slightly lower than the degradation DC50 of SJ 1008030 TFA, the PROTAC degrader offers a distinct advantage in scenarios where JAK2 kinase-independent scaffolding functions contribute to disease biology or where inhibitor resistance emerges due to JAK2 overexpression or mutations.

Degradation vs inhibition (baricitinib)
Reported
DC50 32 nM (cellular degradation) / baricitinib IC50 5.7 nM (enzymatic)
Degradation removes scaffold functions; inhibition does not alter protein levels
Mechanistic distinction for studying inhibitor‑resistant models where scaffolding matters
Different assay formats; cross‑study comparison, interpret with caution
Mechanism of Action PROTAC Kinase Inhibitor Resistance

High-Impact Research Applications for SJ 1008030 TFA: From Mechanistic Studies to Translational Models


Dissecting JAK2 Scaffolding Functions in Cytokine Signaling

Utilize SJ 1008030 TFA to distinguish between the kinase-dependent and kinase-independent scaffolding roles of JAK2 in cytokine receptor signaling complexes. Unlike ATP-competitive inhibitors such as baricitinib, which only block enzymatic activity, SJ 1008030 TFA eliminates the entire JAK2 protein, allowing researchers to observe phenotypes that arise specifically from the loss of JAK2 protein-protein interactions and scaffolding functions . This is particularly valuable in studies of IL-6 and IL-11 signaling, where JAK2 scaffolding may contribute to sustained STAT3 activation even in the presence of kinase inhibitors.

Modeling and Overcoming JAK2 Inhibitor Resistance in Hematologic Malignancies

Employ SJ 1008030 TFA in cell line models of JAK2 inhibitor-resistant myeloproliferative neoplasms (MPNs) or acute lymphoblastic leukemia (ALL). The compound's ability to degrade JAK2 (DC50 = 32 nM) provides a distinct mechanism of action that can circumvent resistance mechanisms arising from JAK2 overexpression, kinase domain mutations, or activation of compensatory pathways [1]. By comparing the effects of SJ 1008030 TFA to those of ruxolitinib or baricitinib, researchers can assess whether protein degradation offers a superior therapeutic strategy in resistant contexts.

In Vivo Target Engagement Studies with Reduced GSPT1-Related Toxicity

For in vivo studies requiring sustained JAK2 degradation, SJ 1008030 TFA is a preferred tool compound due to its demonstrated sparing of the cereblon neosubstrate GSPT1 . Unlike other PROTACs in the class (e.g., SJ988497) that co-degrade GSPT1 and cause dose-limiting toxicities, SJ 1008030 TFA allows for cleaner assessment of JAK2 degradation pharmacodynamics in xenograft models of ALL and MPNs. This selectivity enhances the interpretability of efficacy and toxicity readouts, making it suitable for translational studies aimed at validating JAK2 degradation as a therapeutic approach.

Application
Selection Property
Validation Focus
JAK2 scaffolding dissection
Degradation vs inhibition to separate catalytic and scaffolding functions
STAT3 activation persistence, scaffolding‑dependent signaling endpoints
Inhibitor resistance models
Protein‑level JAK2 ablation bypassing kinase domain mutations/overexpression
Proliferation rescue, signaling rewiring in resistant ALL/MPN lines
In vivo target engagement with reduced off‑target activity
Reported GSPT1 sparing; cleaner degradation‑driven pharmacodynamics
JAK2 degradation level, tolerability endpoint monitoring in xenograft studies

Technical Documentation Hub

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